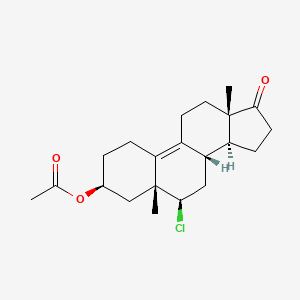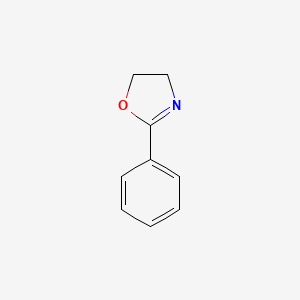
fluoranthene-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
fluoranthene-2,3-dione: is a polycyclic aromatic ketone with the molecular formula C16H8O2 . It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-2,3-dione typically involves the oxidation of fluoranthene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to the diketone .
Industrial Production Methods: The process would need to be optimized for yield and purity, considering factors such as reaction temperature, solvent choice, and purification techniques .
化学反应分析
Types of Reactions: fluoranthene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols, alcohols.
Substitution: Halogenated fluoranthenediones, nitrofluoranthenediones.
科学研究应用
fluoranthene-2,3-dione has several applications in scientific research:
Organic Electronics: It is used as a building block for nonfullerene acceptors in organic solar cells, enhancing their power conversion efficiency.
Materials Science: Its unique electronic properties make it suitable for use in semiconducting materials and organic light-emitting diodes (OLEDs).
Environmental Chemistry: It serves as a model compound for studying the environmental behavior and toxicity of PAHs.
作用机制
The mechanism of action of fluoranthene-2,3-dione involves its interaction with various molecular targets and pathways:
Electron-Accepting Properties: As an electron-accepting compound, it can participate in charge transfer processes, which are crucial for its applications in organic electronics.
Oxidative Stress: It can induce oxidative stress in biological systems, leading to potential toxic effects.
相似化合物的比较
Fluoranthene: The parent compound, which lacks the diketone functionality.
1,5-Fluoranthenedione: Another diketone derivative with different substitution patterns.
Uniqueness: fluoranthene-2,3-dione is unique due to its specific electronic properties and the position of the diketone groups, which influence its reactivity and applications. Compared to other fluoranthene derivatives, it offers distinct advantages in terms of its electron-accepting capabilities and potential for use in advanced materials .
属性
CAS 编号 |
5386-28-7 |
|---|---|
分子式 |
C16H8O2 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
fluoranthene-2,3-dione |
InChI |
InChI=1S/C16H8O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |
InChI 键 |
BGTNPCLOWLFRRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |
| 5386-28-7 | |
同义词 |
F23Q cpd fluoranthene-2,3-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
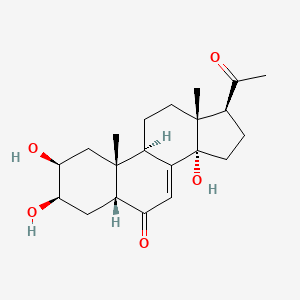
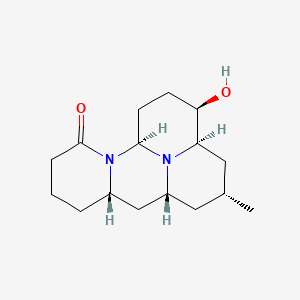
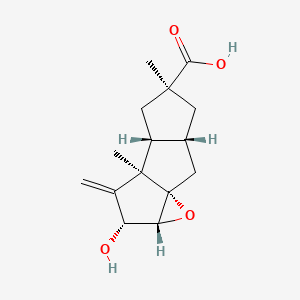
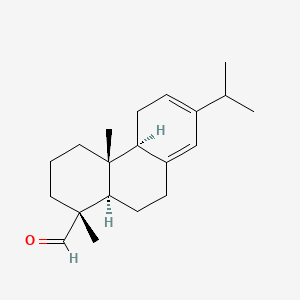
![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)
![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)

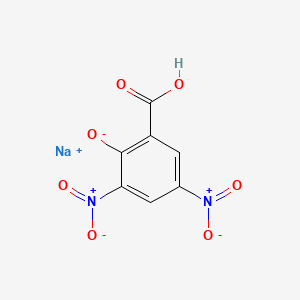
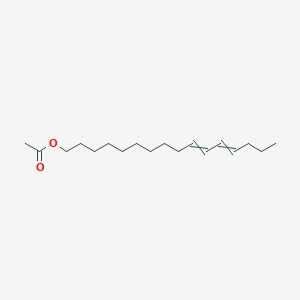
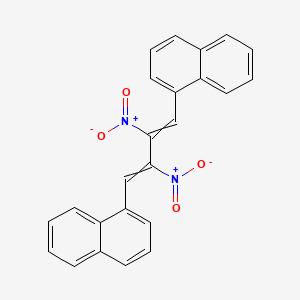
![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
